REACTION_SMILES
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[CH3:1][c:2]1[cH:3][c:4]([C:11](=[O:12])[OH:13])[c:5]([S:7]([NH2:8])(=[O:9])=[O:10])[s:6]1.[CH3:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1.[c:14]1([CH3:15])[cH:16][cH:17][c:18]([S:19]([OH:20])(=[O:21])=[O:22])[cH:23][cH:24]1>>[CH3:1][c:2]1[cH:3][c:4]2[c:5]([s:6]1)[S:7](=[O:9])(=[O:10])[NH:8][C:11]2=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C(=O)O)c(S(N)(=O)=O)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Type
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product
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Smiles
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Cc1cc2c(s1)S(=O)(=O)NC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |